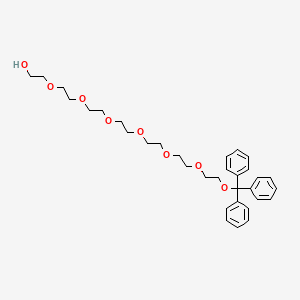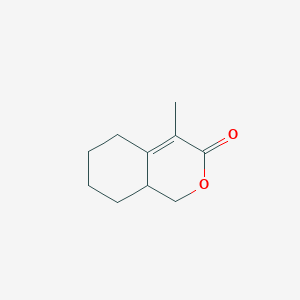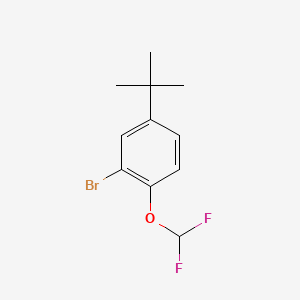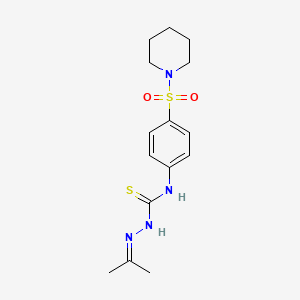![molecular formula C13H11N3OS B14019359 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-27-9](/img/structure/B14019359.png)
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzylsulfanyl group and the methyl substitution on the oxazolo[5,4-d]pyrimidine core contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfanyl group or the methyl group on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .
Aplicaciones Científicas De Investigación
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is studied for its immunomodulatory effects, showing potential in regulating immune responses.
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . The compound’s binding to VEGFR-2 disrupts downstream signaling pathways, leading to reduced vascular permeability, endothelial cell migration, and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine include other oxazolo[5,4-d]pyrimidine derivatives such as:
- 7-Amino-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
- 7-Chloro-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
- 7-(Phenylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The benzylsulfanyl group enhances its lipophilicity and potential for membrane permeability, while the methyl group on the oxazole ring influences its electronic properties and reactivity .
Propiedades
Número CAS |
33360-27-9 |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
7-benzylsulfanyl-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C13H11N3OS/c1-9-16-11-12(17-9)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Clave InChI |
BKZKNSWMZNOMNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)N=CN=C2SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


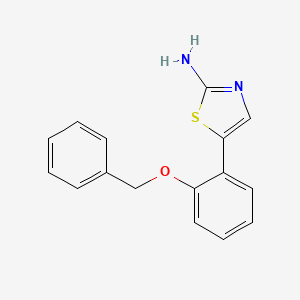
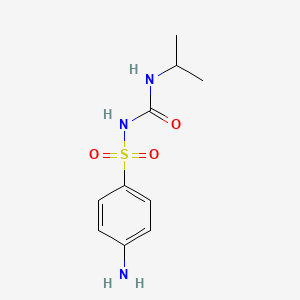
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
